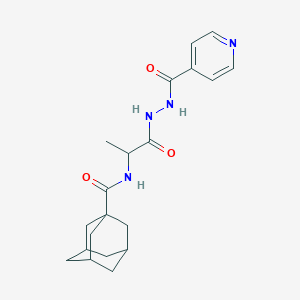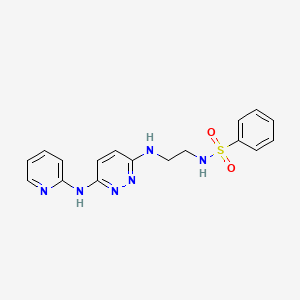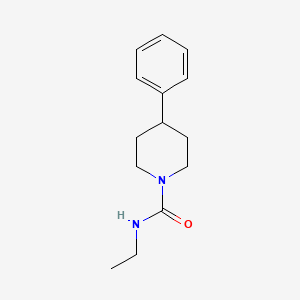![molecular formula C19H18N2O2 B2790477 1-(o-Tolyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid CAS No. 534557-25-0](/img/structure/B2790477.png)
1-(o-Tolyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(o-Tolyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as THPI, and it belongs to the class of pyridoindole derivatives. THPI has been synthesized using various methods, and it has shown promising results in scientific studies related to its mechanism of action, biochemical and physiological effects, and future directions.
Mecanismo De Acción
The mechanism of action of THPI is not fully understood. However, it has been suggested that THPI may act as an inhibitor of various enzymes, such as topoisomerase II, which is involved in DNA replication and transcription. THPI may also inhibit the activity of other enzymes, such as protein kinases, which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
THPI has been shown to have various biochemical and physiological effects. THPI has been shown to induce apoptosis, which is a process of programmed cell death that occurs in damaged or abnormal cells. THPI has also been shown to inhibit cell proliferation, which is the process of cell division and growth. THPI has also been shown to have anti-inflammatory properties, which may be useful in the treatment of various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
THPI has several advantages and limitations for lab experiments. One of the advantages of THPI is its easy synthesis, which makes it readily available for scientific studies. THPI also has a high purity and stability, which makes it suitable for various experiments. However, THPI has some limitations, such as its low solubility in water, which may limit its use in some experiments. THPI also has some toxicity, which may require caution in handling and use.
Direcciones Futuras
There are several future directions for THPI research. One of the future directions is to study the structure-activity relationship of THPI derivatives to optimize their biological activities. Another future direction is to explore the potential use of THPI as a fluorescent probe for imaging biological systems. THPI may also have potential applications in drug discovery for the treatment of various diseases, such as cancer and viral infections.
Métodos De Síntesis
THPI can be synthesized using different methods, such as the Pictet-Spengler reaction, the Fischer indole synthesis, and the Suzuki-Miyaura coupling reaction. The Pictet-Spengler reaction is the most common method used to synthesize THPI. This method involves the reaction of tryptamine with an aldehyde or ketone in the presence of a Lewis acid catalyst, such as boron trifluoride diethyl etherate. The resulting product is THPI, which can be purified using various techniques, such as column chromatography.
Aplicaciones Científicas De Investigación
THPI has been extensively studied for its potential applications in various fields, such as medicinal chemistry, drug discovery, and organic synthesis. THPI has shown promising results in scientific studies related to its anticancer, antiviral, and antibacterial properties. THPI has also been studied for its potential use as a fluorescent probe for imaging biological systems.
Propiedades
IUPAC Name |
1-(2-methylphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-11-6-2-3-7-12(11)17-18-14(10-16(21-17)19(22)23)13-8-4-5-9-15(13)20-18/h2-9,16-17,20-21H,10H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWUFJJZEDYFKJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2C3=C(CC(N2)C(=O)O)C4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B2790395.png)


![N-({4-allyl-5-[(4-bromobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)-4-chlorobenzenesulfonamide](/img/structure/B2790400.png)



![2-[[5-(benzenesulfonyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(5-chloro-2-methoxyphenyl)acetamide](/img/no-structure.png)
![N-(4-methylbenzyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2790406.png)
![2-[4-(Methylcarbamoyl)phenyl]acetic acid](/img/structure/B2790409.png)
![Methyl 2-oxo-1-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B2790411.png)

![7-(Benzyloxy)-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B2790416.png)